![molecular formula C5H5N5 B156540 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 10179-85-8](/img/structure/B156540.png)
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
説明
“3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves various methods. One approach involves the reaction of chalcone with guanidine hydrochloride . Another method involves the use of 1- (4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidine and various aryl azides . The intermediate fused 1,2,3-triazole is synthesized by a click reaction followed by a C–C bond coupling process .Molecular Structure Analysis
The molecular structure of “3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the 1,2,3-triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
Triazolopyrimidines have been found to exhibit various chemical reactions. For instance, they have been used in the synthesis of novel c-Met inhibitors . They have also been used in the synthesis of novel fused [1,2,3]triazolo[4,5-d]pyrimidine linked 1,2,3-triazoles .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Novel Heterocyclic Systems : Researchers synthesized novel 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives through a series of chemical reactions, providing insights into the regioselectivity of ring closure using Density Functional Theory (DFT) (Mozafari, Shiri, Bakavoli, Akbarzadeh, Saadat, & Etemadi, 2016).
- Crystal Structure and Spectroscopic Characterization : A derivative of pyrimidine was synthesized and its structure characterized using X-ray diffraction and spectroscopy, with its parameters compared with DFT calculations (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Chemical Reactions and Properties
- Study of Alkylation Reactions : Research on alkylation on the pyrimidine and triazole rings of 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidines provided insights into the behavior of these compounds under various conditions (Nagamatsu & Islam, 2006).
- Oxidation Processes : The synthesis of 3-oxides from certain pyrimidine derivatives was studied, adding to the understanding of the chemical behavior of these compounds (Yavolovskii, Ivanov, Mazepa, & Ivanov, 2003).
Potential Applications
- Energetic Material Development : A study on the synthesis of a triazolo-pyrimidine energetic compound highlighted its potential as a high-energy insensitivity material due to its good safety properties and high detonation performance (Zhang, Xiong, Yang, Lei, Hu, Cheng, & Yang, 2021).
- Biological Activities : Research has been conducted on the biological activities of triazolo-pyrimidine derivatives, exploring their potential in agriculture and medicinal chemistry, particularly in antibacterial, antifungal, and anticancer applications (Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, & Greco, 2020).
特性
IUPAC Name |
3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c1-10-5-4(8-9-10)2-6-3-7-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXXJDMRDUQTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261284 | |
| Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
CAS RN |
10179-85-8 | |
| Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10179-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactive sites in 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine and how do they influence its alkylation pattern?
A1: Research indicates that 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine displays regioselective alkylation depending on the reaction conditions and substituents present. [] When reacted with an alkylating agent in the presence of anhydrous potassium carbonate and heat, alkylation occurs exclusively at the 4-position of the pyrimidine ring. Conversely, alkylation of the 6-methyl isomer (6-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) primarily targets the 2-position of the triazole ring, with some alkylation also occurring at the 1-position. [] This difference in reactivity highlights the influence of both steric and electronic factors within the molecule on its reactivity.
Q2: Can you elaborate on the transformation observed in 3,4,6-trisubstituted derivatives under alkylation conditions?
A3: When 3,4,6-trisubstituted derivatives are subjected to excess alkylating agents at high temperatures, a fascinating transformation takes place. [] The 3-substituent is eliminated, and a new alkyl group is introduced at the 1-position, resulting in the formation of 1,4,6-trisubstituted derivatives. This process mirrors the reactivity observed in xanthine derivatives and offers potential synthetic routes for modifying these heterocyclic systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



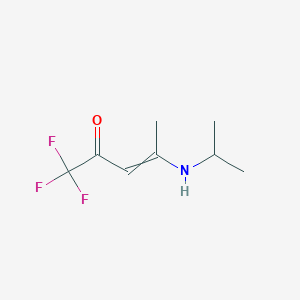
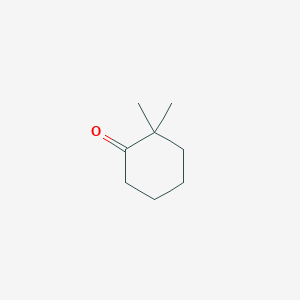
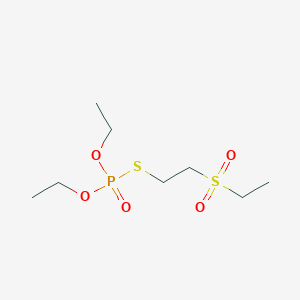
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
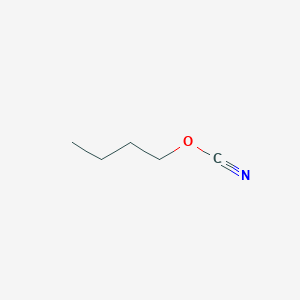
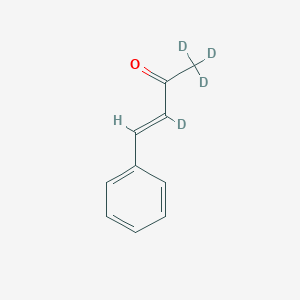



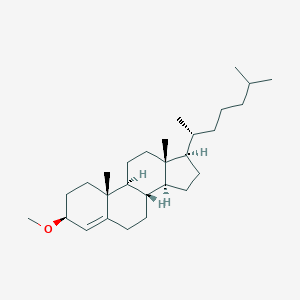
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)

